Dimethyl 3,3'-(5-oxopyrrolidine-2,2-diyl)dipropanoate
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Overview
Description
Dimethyl 3,3’-(5-oxopyrrolidine-2,2-diyl)dipropanoate is a chemical compound with the molecular formula C12H19NO5 It is known for its unique structure, which includes a pyrrolidine ring and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,3’-(5-oxopyrrolidine-2,2-diyl)dipropanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a pyrrolidine derivative with dimethyl malonate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 3,3’-(5-oxopyrrolidine-2,2-diyl)dipropanoate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, helps in achieving the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,3’-(5-oxopyrrolidine-2,2-diyl)dipropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various esters or amides.
Scientific Research Applications
Dimethyl 3,3’-(5-oxopyrrolidine-2,2-diyl)dipropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 3,3’-(5-oxopyrrolidine-2,2-diyl)dipropanoate involves its interaction with specific molecular targets. The pyrrolidine ring and ester groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds share a similar pyrrolidine ring structure and are used in similar applications.
Pyrrolidine-2,5-diones: These compounds also contain a pyrrolidine ring and are studied for their biological activity.
Uniqueness
Dimethyl 3,3’-(5-oxopyrrolidine-2,2-diyl)dipropanoate is unique due to its specific ester functional groups and the arrangement of atoms within the molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
89317-31-7 |
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Molecular Formula |
C12H19NO5 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
methyl 3-[2-(3-methoxy-3-oxopropyl)-5-oxopyrrolidin-2-yl]propanoate |
InChI |
InChI=1S/C12H19NO5/c1-17-10(15)4-7-12(6-3-9(14)13-12)8-5-11(16)18-2/h3-8H2,1-2H3,(H,13,14) |
InChI Key |
VMVQYQKRJFKYCS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1(CCC(=O)N1)CCC(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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